molecular formula C5H13ClN2O B1378575 3-Amino-3-methylbutanamide hydrochloride CAS No. 173336-86-2

3-Amino-3-methylbutanamide hydrochloride

Cat. No. B1378575
CAS RN: 173336-86-2
M. Wt: 152.62 g/mol
InChI Key: HTBRPHAJYMZOMW-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutanamide hydrochloride is a chemical compound with the CAS Number: 173336-86-2 . It has a molecular weight of 152.62 and is typically in powder form . It is also known as AICA riboside, ZMP, or acadesine.


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-3-methylbutanamide hydrochloride . The InChI code is 1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H .


Chemical Reactions Analysis

Amides, such as 3-Amino-3-methylbutanamide hydrochloride, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.62 . It is typically stored at room temperature and is in powder form .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Research has focused on the synthesis and structural analysis of derivatives related to 3-Amino-3-methylbutanamide hydrochloride. For example, Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety to investigate their cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds showed low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, indicating potential for incorporation into prodrugs (Yancheva et al., 2015).

Inhibitory Activity Studies

Lee et al. (2014) explored 3-Amino-N-adamantyl-3-methylbutanamide derivatives as inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing promising in vitro and ex vivo inhibitory activity against both human and mouse 11β-HSD1 (Lee et al., 2014).

Anticonvulsant and Pain-Attenuating Properties

King et al. (2011) documented the anticonvulsant activities and pain-attenuating properties of primary amino acid derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide, demonstrating the sensitive nature of anticonvulsant activities to substituents at the 4'-N'-benzylamide site (King et al., 2011).

Molecular Interaction and Inhibitory Mechanisms

Smelcerovic et al. (2016) examined three N-(α-bromoacyl)-α-amino esters for their inhibitory activity against xanthine oxidase (XO) both in vitro and in rat liver homogenate, finding no significant inhibitory effect at tested concentrations. This study adds to the understanding of molecular structures' influence on biological activity (Smelcerovic et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-3-methylbutanamide hydrochloride, also known as CGS-27023, are Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.

Mode of Action

It is believed to interact with its targets, inhibiting their activity and thus preventing the degradation of extracellular matrix proteins . This results in changes in cellular behavior and tissue remodeling.

properties

IUPAC Name

3-amino-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBRPHAJYMZOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methylbutanamide hydrochloride

CAS RN

173336-86-2
Record name 3-amino-3-methylbutanamide hydrochloride
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